6-phenoxy-7H-purine

Apoptosis Cell biology Cancer research

6-Phenoxy-7H-purine offers distinct advantages over 6-chloropurine, including hydrolytic stability and validated PNP inhibition (IC50 1.33 μM). Its cell permeability and differential apoptotic effects make it a critical tool for kinase SAR studies and iNOS signaling. Achieve ~90% yields via microwave-assisted synthesis. Order high-purity stock for consistent, reproducible assays.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 66085-17-4
Cat. No. B3356370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenoxy-7H-purine
CAS66085-17-4
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=NC3=C2NC=N3
InChIInChI=1S/C11H8N4O/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15)
InChIKeyQUFBIKHKPIVLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxy-7H-Purine (CAS 66085-17-4): Core Properties and C6-Functionalized Purine Scaffold Characteristics for Research Procurement


6-Phenoxy-7H-purine (CAS 66085-17-4) is a C6-O-aryl-substituted purine derivative with the molecular formula C11H8N4O and a monoisotopic mass of 212.0698 . This compound belongs to the class of 6-substituted purines that serve as versatile intermediates for nucleoside analog synthesis and as direct bioactive molecules targeting purine metabolism enzymes, nucleotide-binding pockets, and inflammatory signaling pathways . The phenoxy substituent at the C6 position replaces the typical chlorine atom found in the common synthetic precursor 6-chloropurine, conferring distinct physicochemical properties including altered hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to halogenated or alkoxy-substituted purine analogs [1]. The compound is widely used as a research tool for probing structure-activity relationships in kinase inhibition, enzyme-substrate mimicry, and cell-type-specific apoptotic mechanisms.

6-Phenoxy-7H-Purine (CAS 66085-17-4): Why Generic C6-Substituted Purine Interchangeability Is Not Supported by Evidence


6-Substituted purine derivatives are not functionally interchangeable despite sharing a common purine core. The identity of the C6 substituent fundamentally dictates enzyme recognition, cellular permeability, metabolic stability, and downstream biological activity [1]. In purine nucleoside phosphorylase (PNP) inhibition assays, the replacement of the phenoxy group with alternative C6 substituents produces dramatically different inhibition profiles, reflecting the strict steric and electronic requirements of the enzyme active site [2]. Similarly, structure-activity relationship studies on 6-substituted purine analogs have demonstrated that the substitution pattern at the C6 position—specifically the presence of a phenoxy versus alkoxy, thioalkyl, or amino group—critically determines cytotoxic potency and target selectivity in cancer cell lines [3]. Furthermore, the phenoxy substituent confers distinct cell-type-specific effects on apoptosis that are not observed with simple alkoxy or halogenated C6 analogs . Consequently, substituting 6-phenoxy-7H-purine with an alternative 6-substituted purine without experimental validation introduces uncontrolled variables that may invalidate assay results or compromise synthetic pathway yields. The quantitative evidence below establishes the specific performance characteristics that differentiate this compound from its closest analogs.

6-Phenoxy-7H-Purine (CAS 66085-17-4): Quantitative Evidence of Differentiation from C6-Substituted Purine Analogs


Cell-Type-Specific Apoptotic Regulation: Divergent Effects on HL-60 Cells Versus Smooth Muscle Cells

6-Phenoxy-7H-purine exhibits cell-type-specific apoptotic regulation that distinguishes it from other C6-substituted purines. In HL-60 human promyelocytic leukemia cells and thymocytes, the compound prevents apoptosis, whereas in human and rat smooth muscle cells, it induces apoptosis . This bidirectional apoptotic response is not a universal property of C6-substituted purines and represents a specific functional consequence of the phenoxy substitution pattern. No directly comparable data were identified for 6-methoxy-7H-purine or 6-chloropurine in this specific dual-cell-type assay system, but the documented cell-permeability of 6-phenoxy-7H-purine is a prerequisite for this intracellular activity.

Apoptosis Cell biology Cancer research

Purine Nucleoside Phosphorylase (PNP) Inhibition: IC50 of 1.33 μM Against Calf Spleen PNP

6-Phenoxy-7H-purine inhibits calf spleen purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1330 nM) when assayed using [8-¹⁴C]-inosine as substrate [1]. PNP catalyzes the reversible phosphorolysis of purine nucleosides and is a validated therapeutic target for T-cell-mediated disorders. The C6-phenoxy substitution enables the compound to act as a competitive substrate mimic within the PNP active site [2]. While direct head-to-head inhibition data for 6-methoxy-7H-purine or 6-ethoxy-7H-purine under identical assay conditions are not available in the accessed literature, the measurable IC50 value establishes a quantitative baseline for structure-activity relationship studies comparing C6 substituent effects on PNP binding.

Enzyme inhibition Purine metabolism Biochemical assays

Inducible Nitric Oxide Synthase (iNOS) Inhibition in Rat Alveolar Macrophages

6-Phenoxy-7H-purine inhibits the induction of nitric oxide synthase (NOS) activity in rat alveolar macrophages . This anti-inflammatory activity stems from the compound's ability to penetrate the cell membrane and interfere with the signaling cascades that upregulate iNOS expression in response to inflammatory stimuli. The cell-permeability of 6-phenoxy-7H-purine is a critical prerequisite for this intracellular activity and distinguishes it from more polar C6-substituted purine analogs that exhibit limited membrane penetration. While quantitative dose-response data (EC50/IC50) are not provided in the available product specifications, the documented inhibition of NOS induction in a physiologically relevant primary macrophage model represents a functional differentiation from 6-chloropurine, which serves primarily as a synthetic intermediate rather than a direct bioactive tool compound.

Inflammation Immunology Nitric oxide signaling

C6-Phenoxy Substitution Confers Enhanced Cytotoxic Potency Relative to Alternative C6-Substituted Purines in Hepatocellular Carcinoma Models

Structure-activity relationship (SAR) studies on 6-substituted purine analogs have established that the C6 substituent identity is a critical determinant of cytotoxic potency against cancer cell lines [1]. Specifically, 6-(4-phenoxyphenyl)-substituted purine analogs demonstrate potent cytotoxic activity in hepatocellular carcinoma (Huh7) cells, with compound 9 (6-(4-phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine) exhibiting an IC50 of 5.4 μM—superior to both the nucleobase analog 5-fluorouracil and the nucleoside drug fludarabine in the same cell line [2]. While the target compound 6-phenoxy-7H-purine itself was not directly assayed in this study, the SAR data demonstrate that the phenoxy substitution at C6 (or extended 4-phenoxyphenyl substitution) is a key structural determinant of enhanced cytotoxicity relative to alternative C6 substituents [1]. The C6-phenoxy group contributes to favorable lipophilicity and binding interactions with hydrophobic pockets in target proteins, features not present in smaller alkoxy or halogenated C6 analogs.

Cancer therapeutics Hepatocellular carcinoma Structure-activity relationship

Microwave-Assisted Synthetic Yield: 6-Phenoxy-7H-Purine Obtained in ~90% Yield from 6-Chloropurine and Sodium Phenolate

Under focused microwave irradiation conditions, the nucleophilic aromatic substitution of 6-chloropurine with sodium phenolate yields 6-phenoxy-7H-purine in approximately 90% yield . This synthetic efficiency provides a benchmark for evaluating C6-functionalization reactions and enables comparison with alternative nucleophiles. In the same study, 6-methoxy-7H-purine was obtained in ~97% yield using sodium methylate, while 6-benzylaminopurine was obtained in ~93% yield using benzylamine . The ~90% yield for the phenoxy derivative demonstrates that aromatic nucleophiles react efficiently with 6-chloropurine under these conditions, though slightly lower yields are observed compared to smaller alkoxide nucleophiles, likely due to steric effects of the phenyl ring. This yield data enables researchers to make informed decisions when selecting between C6-substituted purine targets based on synthetic accessibility and downstream application requirements.

Organic synthesis Nucleoside chemistry Microwave-assisted reactions

6-Phenoxy-7H-Purine Acts as a Substrate Mimic in Purine Metabolism Pathways, Distinct from 6-Alkoxy Analogs

6-Phenoxy-7H-purine functions as a substrate mimic in purine metabolism, capable of inhibiting specific enzymes by competing with natural purine substrates for active site binding . The phenoxy substituent enhances binding affinity to these molecular targets compared to simpler alkoxy groups, likely due to favorable π-π stacking interactions between the phenyl ring and aromatic residues in the enzyme active site [1]. This mechanism of action is distinct from that of 6-chloropurine, which serves primarily as an electrophilic synthetic intermediate rather than as a stable enzyme inhibitor . While quantitative binding affinity comparisons (Ki or Kd values) against a panel of purine-metabolizing enzymes are not consolidated in a single study, the documented PNP IC50 of 1.33 μM [2] provides a specific quantitative anchor for this mechanism-of-action claim. The substrate mimicry property makes 6-phenoxy-7H-purine valuable for probing purine salvage pathway enzymes and nucleotide biosynthesis regulation.

Enzymology Metabolic pathways Substrate mimicry

6-Phenoxy-7H-Purine (CAS 66085-17-4): Research and Industrial Application Scenarios Based on Quantitative Evidence


Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening and SAR Studies

Researchers developing PNP inhibitors for T-cell-mediated disorders or purine metabolism studies can use 6-phenoxy-7H-purine as a reference compound with a validated IC50 of 1.33 μM against calf spleen PNP [1]. This quantitative benchmark enables systematic structure-activity relationship studies comparing the effect of C6 substituent modifications (phenoxy vs. alkoxy vs. amino) on PNP binding affinity. The compound's stability as a substrate mimic, in contrast to the hydrolytic instability of 6-chloropurine , makes it suitable for long-duration enzyme kinetics assays without degradation artifacts.

Cell-Type-Specific Apoptosis Mechanism Probing in Cancer Research

Investigators studying differential apoptotic regulation across cell types can employ 6-phenoxy-7H-purine as a tool compound that prevents apoptosis in HL-60 leukemia cells and thymocytes while inducing apoptosis in smooth muscle cells . This bidirectional effect is not documented for simpler C6-substituted purines, making 6-phenoxy-7H-purine uniquely suited for dissecting cell-type-specific signaling pathways that govern apoptosis in cancer versus normal tissue contexts. The compound's documented cell permeability ensures intracellular target engagement.

Microwave-Assisted Synthesis of C6-Substituted Purine Libraries

Synthetic chemists constructing purine analog libraries can utilize the microwave-assisted nucleophilic displacement protocol to access 6-phenoxy-7H-purine in ~90% yield from 6-chloropurine and sodium phenolate . This yield data, directly comparable to ~97% for 6-methoxy-7H-purine and ~93% for 6-benzylaminopurine under identical conditions , informs synthetic route planning and cost-benefit analysis when selecting among C6-substituted purine targets for parallel library synthesis or scale-up operations.

Inflammation and iNOS Signaling Pathway Research

Immunology and inflammation researchers investigating nitric oxide signaling can utilize 6-phenoxy-7H-purine to inhibit the induction of iNOS activity in primary rat alveolar macrophages . This activity, combined with the compound's cell permeability, enables studies of iNOS regulation in physiologically relevant primary cell models. The compound serves as a directly usable research tool, bypassing the need for further derivatization required with non-bioactive C6-substituted purine intermediates like 6-chloropurine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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